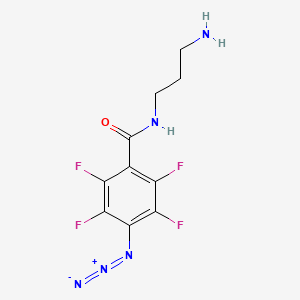
N-(3-Aminopropyl)-4-azido-2,3,5,6-tetrafluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminopropyl)-4-azido-2,3,5,6-tetrafluorobenzamide is a synthetic organic compound characterized by the presence of an azido group and multiple fluorine atoms on a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-4-azido-2,3,5,6-tetrafluorobenzamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Introduction of Azido Group: The azido group is introduced through a nucleophilic substitution reaction using sodium azide.
Formation of Benzamide: The aminopropyl group is then attached to the benzene ring through an amide bond formation, typically using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-4-azido-2,3,5,6-tetrafluorobenzamide can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives where the azido group is converted to an amine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-Aminopropyl)-4-azido-2,3,5,6-tetrafluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-4-azido-2,3,5,6-tetrafluorobenzamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. Additionally, the fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminopropyl)-4-azido-2,3,5,6-tetrafluorobenzamide: shares similarities with other azido and fluorinated benzamides, such as:
Uniqueness
- The combination of the azido group and multiple fluorine atoms on the benzamide structure makes this compound unique. This combination imparts distinct chemical reactivity and binding properties, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
201464-12-2 |
|---|---|
Molecular Formula |
C10H9F4N5O |
Molecular Weight |
291.21 g/mol |
IUPAC Name |
N-(3-aminopropyl)-4-azido-2,3,5,6-tetrafluorobenzamide |
InChI |
InChI=1S/C10H9F4N5O/c11-5-4(10(20)17-3-1-2-15)6(12)8(14)9(7(5)13)18-19-16/h1-3,15H2,(H,17,20) |
InChI Key |
IMNHGKRUBPBBBN-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B12568225.png)
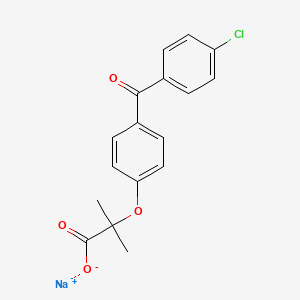
![Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568229.png)

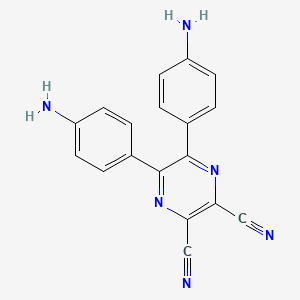
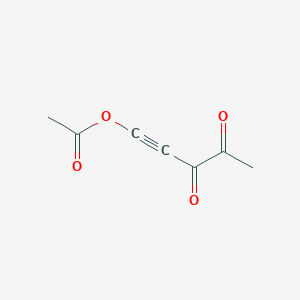
![4-[(Phenanthren-9-YL)methyl]aniline](/img/structure/B12568248.png)
![(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate](/img/structure/B12568256.png)
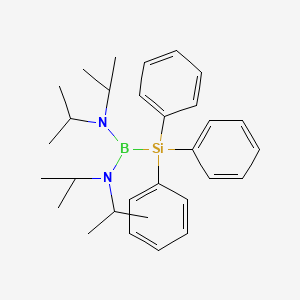
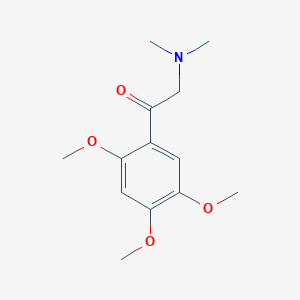
![1-(4-Fluorophenyl)-4-[4-(triphenylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B12568276.png)
![1-([2,2'-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one](/img/structure/B12568281.png)
